molecular formula C15H24N2O3S B5961264 2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid

2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid

Cat. No.: B5961264
M. Wt: 312.4 g/mol
InChI Key: KSNWUGVSVGNGIB-UHFFFAOYSA-N
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Description

2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.

    Substitution with Sulfanylacetic Acid: The pyrimidine derivative is then reacted with a sulfanylacetic acid precursor, such as thioglycolic acid, under suitable conditions to introduce the sulfanylacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)thio]acetic acid
  • **2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)amino]acetic acid
  • **2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)hydroxy]acetic acid

Uniqueness

2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanylacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-3-4-5-6-7-8-9-12-11(2)16-15(17-14(12)20)21-10-13(18)19/h3-10H2,1-2H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNWUGVSVGNGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N=C(NC1=O)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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